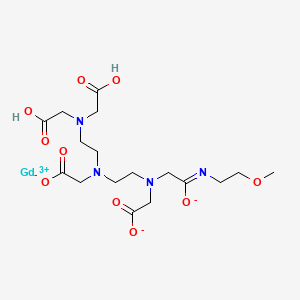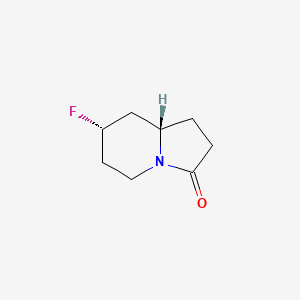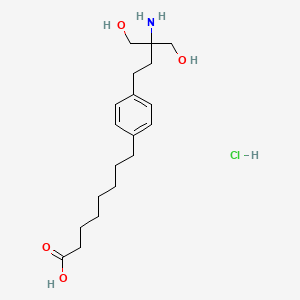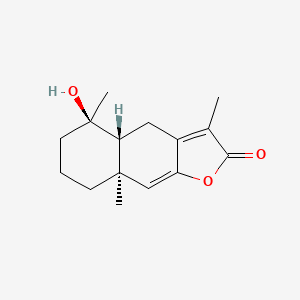![molecular formula C21H27Na2O8P B586052 (11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt CAS No. 96700-79-7](/img/no-structure.png)
(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt” is a water-soluble, inorganic ester of dexamethasone . It is a clear, colorless to pale yellow topical steroid solution for ophthalmic or otic administration . It is approximately three thousand times more soluble in water at 25°C than hydrocortisone .
Molecular Structure Analysis
The molecular structure of this compound is related to its parent compound, dexamethasone . The chemical name of fosphenytoin is 5,5-diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione disodium salt .Chemical Reactions Analysis
This compound is a water-soluble, inorganic ester of dexamethasone . It is more soluble in water than hydrocortisone, which suggests it may have different reactivity and stability properties .Physical And Chemical Properties Analysis
This compound is a clear, colorless to pale yellow, sterile solution . It is exceedingly hygroscopic and is soluble in water . Its solutions have a pH between 7.5 and 10.5 .Mecanismo De Acción
The compound is a prodrug of phenytoin, and its anticonvulsant effects are attributable to phenytoin . After IV administration, it is converted to the anticonvulsant phenytoin . The cellular mechanisms of phenytoin thought to be responsible for its anticonvulsant actions include modulation of voltage-dependent sodium channels of neurons, inhibition of calcium flux across neuronal membranes, modulation of voltage-dependent calcium channels of neurons, and enhancement of the sodium-potassium ATPase activity of neurons and glial cells .
Direcciones Futuras
Phenytoin, the active metabolite of this compound, has been used since 1938 as a first-line antiepileptic drug (AED) for focal and generalized convulsive seizures . A prodrug, fosphenytoin, was more recently introduced as a better-tolerated alternative to phenytoin for the treatment of status epilepticus . The clinical use of phenytoin has been limited by its saturable pharmacokinetics, drug-drug interactions, and adverse effects, including teratogenicity and chronic dysmorphic changes . This suggests that there may be ongoing research into developing improved versions of this compound or finding new applications for it.
Propiedades
Número CAS |
96700-79-7 |
|---|---|
Nombre del producto |
(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt |
Fórmula molecular |
C21H27Na2O8P |
Peso molecular |
484.392 |
Nombre IUPAC |
disodium;[(4aS,4bS,10aR,10bS,11S,12aS)-1,11-dihydroxy-10a,12a-dimethyl-2,8-dioxo-4,4a,4b,5,6,10b,11,12-octahydro-3H-chrysen-1-yl]methyl phosphate |
InChI |
InChI=1S/C21H29O8P.2Na/c1-19-8-7-13(22)9-12(19)3-4-14-15-5-6-17(24)21(25,11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h7-9,14-16,18,23,25H,3-6,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21?;;/m0../s1 |
Clave InChI |
SIISMFJAFYAODI-UHSYAWLISA-L |
SMILES |
CC12CC(C3C(C1CCC(=O)C2(COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Sinónimos |
(4aS,4bS,10aR,10bS,11S,12aS)-1,3,4,4a,4b,5,6,10a,10b,11,12,12a-Dodecahydro-1,11-dihydroxy-10a,12a-dimethyl-1-[(phosphonooxy)methyl]-2,8-chrysenedione Disodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)

![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)
![pyrido[4,3-e][1,2,4]triazin-8(7H)-one](/img/structure/B585986.png)
![{Methyl[2-(methylamino)ethyl]amino}acetaldehyde](/img/structure/B585987.png)

